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molecular formula C8H10N2S B1299000 1-Methyl-1-phenylthiourea CAS No. 4104-75-0

1-Methyl-1-phenylthiourea

Cat. No. B1299000
M. Wt: 166.25 g/mol
InChI Key: MCWZNJNWGQPUGL-UHFFFAOYSA-N
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Patent
US04252963

Procedure details

When using, instead of 4-methoxyphenyl-thiourea of Examples 89 and 90, equivalent amounts of N-phenyl-N'-methyl-thiourea or N-phenyl-N-methyl-thiourea, the other conditions remaining the same, 2-methylamino-benzthiazole (m.p. 137° C.) or 3-methyl-2-imino-benzthiazoline (m.p. 122°) is obtained in an equally good yield and in a high purity.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
COC1C=CC(NC(N)=S)=CC=1.C1(NC(NC)=S)C=CC=CC=1.[C:24]1([N:30]([CH3:34])[C:31]([NH2:33])=[S:32])[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1.CNC1SC2C=CC=CC=2N=1>>[CH3:34][N:30]1[C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][C:25]=2[S:32][C:31]1=[NH:33]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)NC(=S)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)NC(=S)NC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)N(C(=S)N)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC=1SC2=C(N1)C=CC=C2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1C(SC2=C1C=CC=C2)=N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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